molecular formula C23H21BrClNO6 B14110680 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14110680
M. Wt: 522.8 g/mol
InChI Key: AYWFUCDKKWVGTM-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of various substituents. Common synthetic routes may include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The bromo, hydroxy, methoxy, chloro, and methyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromo and chloro groups can be reduced to form the corresponding hydrogenated compounds.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromo group with an amine may yield an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: The compound may modulate receptor activity by binding to receptor sites.

    DNA Intercalation: The compound may intercalate into DNA, affecting its structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine

Uniqueness

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and the chromeno[2,3-c]pyrrole core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C23H21BrClNO6

Molecular Weight

522.8 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H21BrClNO6/c1-11-7-16-13(10-15(11)25)20(27)18-19(12-8-14(24)21(28)17(9-12)31-3)26(5-4-6-30-2)23(29)22(18)32-16/h7-10,19,28H,4-6H2,1-3H3

InChI Key

AYWFUCDKKWVGTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C(=C4)Br)O)OC)CCCOC

Origin of Product

United States

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